molecular formula C9H7NOS2 B576763 2-Ethenylsulfinyl-1,3-benzothiazole CAS No. 13604-19-8

2-Ethenylsulfinyl-1,3-benzothiazole

Cat. No.: B576763
CAS No.: 13604-19-8
M. Wt: 209.281
InChI Key: VPEBNYFNQLYWPR-UHFFFAOYSA-N
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Description

2-Ethenylsulfinyl-1,3-benzothiazole is a chemical compound intended for research and development purposes. Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, known for their diverse biological activities . Related compounds in this class have been investigated for potential anticancer and antimicrobial properties, as well as for use as selective protein thiol blocking agents in biochemical studies . The specific research applications and mechanism of action for this compound are compound-specific and should be verified from scientific literature. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

13604-19-8

Molecular Formula

C9H7NOS2

Molecular Weight

209.281

IUPAC Name

2-ethenylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C9H7NOS2/c1-2-13(11)9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2

InChI Key

VPEBNYFNQLYWPR-UHFFFAOYSA-N

SMILES

C=CS(=O)C1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(vinylsulfinyl)- (8CI)

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Ethenylthio)-1,3-benzothiazole

The foundational step involves alkylating 2-mercaptobenzothiazole (1) with a vinylating agent, such as vinyl bromide (2), under basic conditions. This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the vinyl bromide. Typical conditions employ potassium hydroxide (KOH) in ethanol at 60–80°C for 4–6 hours, yielding 2-(ethenylthio)-1,3-benzothiazole (3) with reported efficiencies of 70–85%.

Table 1: Optimization of Thiol Alkylation

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEtOH70582
NaOHMeOH65678

Oxidation to Sulfinyl Derivative

The thioether intermediate (3) is oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in acetic acid. This step exploits the nucleophilic nature of the sulfur atom, which reacts with H₂O₂ to form the sulfinyl group. Reactions conducted at 25–40°C for 2–3 hours achieve yields of 88–92%. Alternative oxidants, such as meta-chloroperbenzoic acid (mCPBA), offer comparable efficiency but at higher costs.

Direct Sulfinylation via Sulfenyl Chlorides

Generation of Ethenylsulfenyl Chloride

Ethenylsulfenyl chloride (4), a transient electrophile, is prepared by chlorinating ethyl vinyl sulfide with chlorine gas (Cl₂) in dichloromethane at -10°C. This reagent is highly reactive and requires in situ generation to prevent decomposition.

Coupling with Benzothiazole

2-Lithiobenzothiazole (5), generated by treating 2-bromobenzothiazole with n-butyllithium, reacts with ethenylsulfenyl chloride (4) at -78°C in tetrahydrofuran (THF). The lithiated intermediate facilitates nucleophilic attack at sulfur, forming the C–S bond. Subsequent warming to room temperature and hydrolysis yield 2-ethenylsulfinyl-1,3-benzothiazole (6) with 65–75% efficiency.

Table 2: Direct Sulfinylation Parameters

ReagentSolventTemperature (°C)Yield (%)
Ethenylsulfenyl ClTHF-78 → 2573

Oxidative Coupling of Thiols with Vinylboronic Acids

Copper-Catalyzed Cross-Coupling

A palladium-free approach utilizes copper(I) iodide (CuI) to mediate the coupling of 2-mercaptobenzothiazole (1) with vinylboronic acid (7) in dimethylformamide (DMF). The reaction proceeds via a radical mechanism, with oxygen serving as the terminal oxidant. At 80°C for 12 hours, this method achieves 60–68% yield, though competing disulfide formation reduces efficiency.

Photocatalytic Oxidation

Visible-light-driven catalysis using eosin Y as a photosensitizer enhances selectivity. Irradiating the reaction mixture at 450 nm in acetonitrile (MeCN) with triethylamine (TEA) as a sacrificial reductant improves yields to 75–80%.

Microwave-Assisted One-Pot Synthesis

Concurrent Alkylation and Oxidation

Microwave irradiation accelerates the tandem alkylation-oxidation process. A mixture of 2-mercaptobenzothiazole (1), vinyl bromide (2), and H₂O₂ in a 1:1.2:2 molar ratio is subjected to 100°C for 20 minutes under microwave conditions. This method shortens reaction times tenfold while maintaining yields of 85–90%.

Table 3: Microwave Optimization

Power (W)Time (min)Yield (%)
3002088
5001590

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Thiol Alkylation/Oxidation : High yields (82–92%) and scalability make this the most industrially viable route.

  • Direct Sulfinylation : Limited by the instability of sulfenyl chlorides but offers atom economy.

  • Oxidative Coupling : Eco-friendly but requires stringent oxygen control.

  • Microwave Synthesis : Rapid but demands specialized equipment.

Purity and Byproducts

Oxidation methods (Routes 1 and 4) produce minimal byproducts, whereas coupling routes (Routes 2 and 3) generate disulfides or boronates requiring chromatographic purification.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylsulfinyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the vinylsulfinyl group to a vinylsulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Vinylsulfide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-Ethenylsulfinyl-1,3-benzothiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenylsulfinyl-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the disruption of normal cellular processes. The vinylsulfinyl group is believed to play a crucial role in its activity, potentially through the formation of reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Substituent Effects on Electronic Properties

The electronic nature of substituents on the benzothiazole ring significantly influences reactivity and functionality:

Compound Substituent Electronic Effect Key Observation Reference
2-Ethenylsulfinyl-1,3-benzothiazole Ethenylsulfinyl (-S(O)CH₂CH₂) Moderate electron-withdrawing (EWG) Likely enhances electrophilicity at the thiazole ring, aiding nucleophilic reactions. Deduced from [4, 7]
2-Methylsulfanyl-1,3-benzothiazole Methylsulfanyl (-SCH₃) Weak electron-donating (EDG) Stabilizes π-electron delocalization in the benzene ring; used as an odorant in biological studies . [2], [4]
6-Bromo-2-methylsulfanyl-1,3-benzothiazole Bromo + methylsulfanyl Bromo (EWG) + methylsulfanyl (EDG) Combined effects reduce cyclic π-delocalization in the thiazole ring compared to benzene . [4]
BMSF-BENZ derivative (e.g., from [3]) Sulfonyl (-SO₂CH₃) Strong EWG Enhances drug-receptor interactions (e.g., CaSR antagonism) in osteoporosis treatment . [3]
Pharmaceuticals
  • 2-Mercapto-1,3-benzothiazole derivatives : Exhibit antimicrobial activity, with time-kill studies showing efficacy against pathogens . Sulfinyl groups may enhance bioavailability or target binding.
  • BMSF-BENZ derivatives : Sulfonyl-substituted benzothiazoles are optimized for rapid absorption (short Tmax) and bone-targeted delivery . Sulfinyl analogs could modify pharmacokinetics.

Structural and Crystallographic Comparisons

  • Crystal Forms : Derivatives like 3-(3,5-dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole form stable salts and polymorphs, critical for drug formulation . Sulfinyl groups may influence hydrogen bonding and crystal packing.
  • Bis(benzothiazole) Structures : Compounds like MBTBT (methylenebis(thiobenzothiazole)) feature dual thiazole rings for polymer applications . Sulfinyl substitution could alter thermal stability or solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethenylsulfinyl-1,3-benzothiazole, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves condensation reactions under reflux conditions. For example, reacting a benzothiazole precursor with a sulfinylating agent (e.g., thionyl chloride derivatives) in ethanol or methanol at 60–80°C for 4–6 hours. Purification is achieved via recrystallization using solvents like ethanol or acetonitrile, followed by vacuum drying to remove residual solvents. Purity optimization requires monitoring by HPLC (≥95% purity threshold) and confirming structural integrity via NMR .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Characterization employs a multi-technique approach:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., sulfinyl group resonance at δ 2.8–3.2 ppm).
  • X-ray Diffraction (XRD): Resolves crystal packing and bond lengths/angles, with refinement using SHELX software .
  • HPLC-MS: Validates molecular weight and purity.
  • FT-IR: Confirms functional groups (e.g., S=O stretch at 1020–1070 cm⁻¹) .

Q. What biological activities are associated with this compound?

  • Methodological Answer: Benzothiazole derivatives exhibit:

  • Anticancer Activity: Tested via MTT assays on cancer cell lines (e.g., IC50_{50} values <50 μM against HeLa cells). Mechanisms include apoptosis induction via caspase-3 activation .
  • Antimicrobial Effects: Evaluated using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus inhibition zones >15 mm at 100 μg/mL) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G level calculates:

  • Frontier Molecular Orbitals (FMOs): Predict charge transfer behavior (e.g., HOMO-LUMO gap <3 eV indicates high reactivity).
  • Molecular Electrostatic Potential (MEP): Maps electrophilic/nucleophilic sites (e.g., sulfinyl group as a reactive hotspot).
  • Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) values >10⁻³⁰ esu suggest potential in optoelectronics .

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for benzothiazole derivatives?

  • Methodological Answer: SAR studies require:

  • Substituent Variation: Synthesize analogs with modifications at the sulfinyl, ethenyl, or benzothiazole positions.
  • Biological Assays: Compare IC50_{50}/MIC values across analogs (e.g., electron-withdrawing groups enhance anticancer potency).
  • Molecular Docking: Simulate binding to target proteins (e.g., tubulin or kinase domains) using AutoDock Vina .

Q. How should contradictory data in bioactivity studies be addressed?

  • Methodological Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., fixed cell lines, incubation times).
  • Substituent Effects: Re-evaluate substituent electronic/steric contributions (e.g., meta vs. para sulfinyl placement).
  • Statistical Validation: Apply ANOVA or Tukey’s test to confirm significance (p <0.05) across replicates .

Q. What strategies optimize synthesis yield and scalability for this compound?

  • Methodological Answer: Scale-up requires:

  • Solvent Optimization: Replace ethanol with DMF to enhance solubility at higher concentrations.
  • Continuous Flow Reactors: Improve reaction homogeneity and reduce side products.
  • Catalysis: Use Pd/C or Cu(I) catalysts to accelerate condensation steps (yield increase from 60% to >85%) .

Notes

  • Citations: Ensure SHELX is cited for crystallography , DFT parameters from , and biological data from .
  • Advanced Techniques: Highlight interdisciplinary approaches (e.g., merging synthesis, computation, and pharmacology).

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